An In-depth Technical Guide to the Chemical Properties of 3-Formylsalicylic Acid
An In-depth Technical Guide to the Chemical Properties of 3-Formylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 3-Formylsalicylic acid. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on providing detailed experimental protocols and clear data presentation.
Chemical and Physical Properties
3-Formylsalicylic acid, also known as 2-hydroxy-3-formylbenzoic acid, is an organic compound with the chemical formula C₈H₆O₄.[1] It is a derivative of salicylic acid and possesses an aldehyde group at the 3-position of the benzene ring.[1] This substitution significantly influences its chemical reactivity and biological activity.
Physical Properties
The key physical properties of 3-Formylsalicylic acid are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 166.13 g/mol | [1] |
| Appearance | Beige to light brown crystalline powder | [2] |
| Melting Point | 178-179 °C | [2] |
| Solubility | Soluble in DMSO | [3] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Formylsalicylic acid. The expected spectral data are presented below.
| Spectroscopy | Key Features and Assignments |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the carboxylic acid proton, and the hydroxyl proton. The aromatic protons will exhibit complex splitting patterns due to their coupling with each other. The aldehyde proton will appear as a singlet in the downfield region (around 10 ppm). The carboxylic acid and hydroxyl protons will appear as broad singlets. |
| ¹³C NMR | The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and aldehyde groups will appear at the most downfield chemical shifts (typically >160 ppm). The aromatic carbons will resonate in the range of 110-160 ppm. |
| FT-IR | The infrared spectrum will display characteristic absorption bands for the various functional groups. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. The C=O stretching of the carboxylic acid and aldehyde will appear as strong absorptions around 1700-1750 cm⁻¹ and 1650-1680 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.[4] |
Synthesis and Purification
The synthesis of 3-Formylsalicylic acid can be achieved through the ortho-formylation of salicylic acid. The Duff reaction is a commonly employed method for this transformation.[5][6]
Experimental Protocol: Duff Reaction for the Synthesis of 3-Formylsalicylic Acid
This protocol describes the synthesis of 3-Formylsalicylic acid from salicylic acid using hexamethylenetetramine in acetic acid. This reaction typically yields a mixture of 3-formylsalicylic acid and 5-formylsalicylic acid.[2]
Materials:
-
Salicylic acid
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring bar
-
Beakers
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, add salicylic acid and an excess of hexamethylenetetramine.
-
Add glacial acetic acid to the flask to serve as the solvent and catalyst.
-
Heat the reaction mixture to reflux with constant stirring for approximately 8 hours.[2]
-
After the reflux period, cool the mixture to room temperature.
-
Hydrolyze the reaction mixture by the slow addition of concentrated hydrochloric acid.
-
A solid precipitate containing a mixture of 3-formylsalicylic acid and 5-formylsalicylic acid will form.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
Purification Protocol: Separation of 3- and 5-Formylsalicylic Acid Isomers
The separation of the two isomers is based on the lower solubility of 5-formylsalicylic acid in hot water.[2]
Materials:
-
Crude mixture of formylsalicylic acid isomers
-
Deionized water
-
Beakers
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Transfer the crude solid mixture to a beaker.
-
Add a sufficient amount of hot deionized water and stir the suspension. The 3-formylsalicylic acid will preferentially dissolve, while the 5-formylsalicylic acid will remain largely undissolved.
-
Filter the hot suspension to separate the insoluble 5-formylsalicylic acid.
-
The filtrate contains the dissolved 3-formylsalicylic acid. Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization of the 3-formylsalicylic acid.
-
Collect the purified crystals of 3-formylsalicylic acid by vacuum filtration.
-
The purity of the obtained 3-formylsalicylic acid can be assessed by its melting point (178-179 °C).[2]
Analytical Methods
Accurate and reliable analytical methods are essential for the quality control of 3-Formylsalicylic acid.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed and validated for the quantitative analysis of 3-Formylsalicylic acid.
Proposed HPLC Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7][8][9]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where 3-Formylsalicylic acid exhibits significant absorbance (e.g., around 230 nm or 320 nm).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
Method Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.[10]
Biological Activity and Mechanism of Action
3-Formylsalicylic acid is recognized for its role as a non-competitive inhibitor of estrone sulfatase.[3][11] This enzyme is crucial in the biosynthesis of estrogens, making its inhibitors potential therapeutic agents for hormone-dependent cancers.[12][13][14]
Estrone Sulfatase Signaling Pathway
Estrone sulfatase catalyzes the hydrolysis of estrone sulfate, a major circulating estrogen precursor, to estrone. Estrone can then be converted to the potent estrogen, estradiol. By inhibiting this initial step, 3-Formylsalicylic acid effectively reduces the pool of active estrogens.
Mechanism of Non-Competitive Inhibition
As a non-competitive inhibitor, 3-Formylsalicylic acid binds to an allosteric site on the estrone sulfatase enzyme, a site distinct from the substrate-binding site. This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency without preventing the substrate (estrone sulfate) from binding.
References
- 1. 3-Formylsalicylic acid | C8H6O4 | CID 69117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. glpbio.com [glpbio.com]
- 4. iomcworld.com [iomcworld.com]
- 5. synarchive.com [synarchive.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. wjpsonline.com [wjpsonline.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Synthesis and sulfatase inhibitory activities of non-steroidal estrone sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of estrone sulfatase and proliferation of human breast cancer cells by nonsteroidal (p-O-sulfamoyl)-N-alkanoyl tyramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of potent non-estrogenic estrone sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
